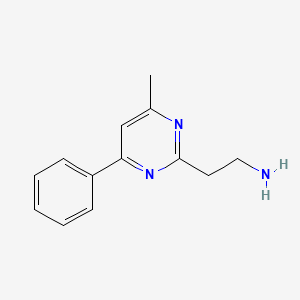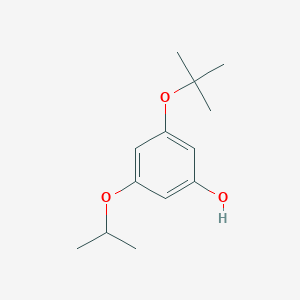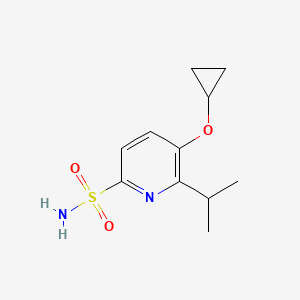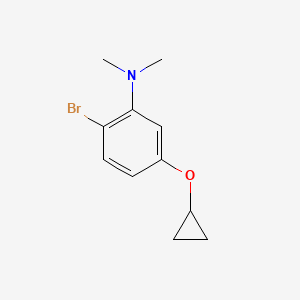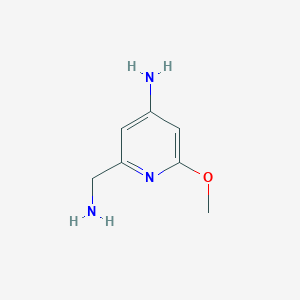
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The preparation of the compound involves the coupling of a cyclopropyl boronic acid derivative with an aryl halide precursor in the presence of a palladium catalyst.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the isopropyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the trifluoromethyl group to a trifluoromethyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents such as halogens, nitrating agents, or sulfonating agents. These reactions lead to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropyl group may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated benzene derivatives.
科学的研究の応用
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable intermediate for creating complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is often used as a bioisostere for hydrogen or methyl groups in drug design.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development. Its structural features can be modified to enhance its therapeutic properties.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of 1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to enzymes and receptors, leading to altered biological activities. The cyclopropoxy and isopropyl groups contribute to the compound’s overall hydrophobicity and steric properties, influencing its interaction with target molecules.
類似化合物との比較
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
- 1-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)benzene : This compound has a similar structure but with different substitution patterns on the benzene ring. The positional isomerism can lead to variations in chemical reactivity and biological activity.
- 2-Cyclopropoxy-1-isopropyl-4-(trifluoromethyl)benzene : Another positional isomer with distinct properties. The differences in the position of the substituents can affect the compound’s overall behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties compared to its isomers.
特性
分子式 |
C13H15F3O |
|---|---|
分子量 |
244.25 g/mol |
IUPAC名 |
1-cyclopropyloxy-2-propan-2-yl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O/c1-8(2)11-7-9(13(14,15)16)3-6-12(11)17-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
InChIキー |
IHRCHRGFVYOEKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)C(F)(F)F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


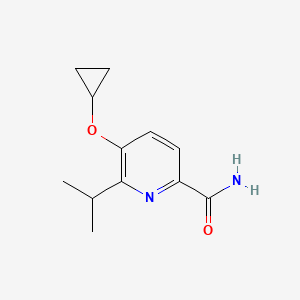



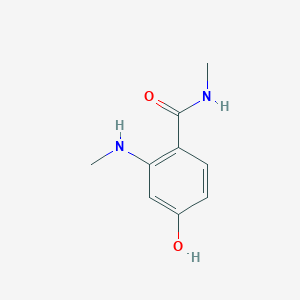
![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
